4-Azidopiperidine HCl CAS number and molecular weight
4-Azidopiperidine HCl CAS number and molecular weight
This guide provides an in-depth technical analysis of 4-Azidopiperidine Hydrochloride , a critical building block in modern medicinal chemistry, specifically designed for researchers utilizing "click chemistry" and linkerology in drug development.
CAS Number: 852030-95-6 Molecular Weight: 162.62 g/mol
Executive Summary
4-Azidopiperidine Hydrochloride is a bifunctional heterocyclic building block characterized by a secondary amine (piperidine) and a bioorthogonal azide moiety. It is primarily employed as a "linker" or "handle" in the synthesis of PROTACs (Proteolysis Targeting Chimeras) , antibody-drug conjugates (ADCs), and fragment-based drug discovery libraries. Its hydrochloride salt form confers improved stability and solubility compared to the volatile and potentially shock-sensitive free base.
Chemical Identity & Physical Properties[1][2]
| Property | Data |
| Chemical Name | 4-Azidopiperidine Hydrochloride |
| CAS Number | 852030-95-6 |
| Molecular Formula | C₅H₁₀N₄[1] · HCl |
| Molecular Weight | 162.62 g/mol |
| Appearance | White to off-white crystalline solid |
| Solubility | Highly soluble in water, DMSO, Methanol; Insoluble in non-polar solvents (Hexane, Et₂O) |
| Melting Point | >200°C (Decomposition often observed prior to melting) |
| pKa (Piperidine) | ~10.8 (Estimate based on piperidine core) |
| Azide Stretch (IR) | ~2100 cm⁻¹ (Strong, characteristic peak) |
Structural Representation
The molecule consists of a six-membered piperidine ring with an azide group (-N=N=N) attached at the C4 position. The nitrogen atom of the piperidine ring is protonated (ammonium form) in the hydrochloride salt.
Safety & Handling: The "High-Energy" Warning
CRITICAL SAFETY NOTICE: Organic azides are potentially explosive.
The "Rule of Six" Analysis
A common heuristic for azide safety is the "Rule of Six," which states that organic azides are generally safe to handle if the ratio of (Carbon + Oxygen) atoms to Nitrogen atoms is
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Formula (Free Base): C₅H₁₀N₄
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Ratio:
Handling Protocols
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Avoid Metal Spatulas: Use Teflon or ceramic tools to prevent metal-azide formation (which are highly shock-sensitive).
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Heat Sensitivity: Do not heat above 60°C unless in dilute solution.
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Concentration: Never concentrate reaction mixtures containing this azide to total dryness on a rotary evaporator if the scale exceeds 500 mg. Keep it in solution or as a wet paste when possible during workups.
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Waste Disposal: Quench azide residues with specific deactivating agents (e.g., phosphines or specific oxidation protocols) before disposal. Do not pour down the drain (risk of forming explosive copper/lead azides in plumbing).
Synthesis & Production Workflow
The industrial synthesis of 4-Azidopiperidine HCl typically follows a 4-step protocol starting from commercially available 4-hydroxypiperidine derivatives.
Synthetic Pathway Diagram
The following diagram illustrates the standard conversion from N-Boc-4-hydroxypiperidine to the final HCl salt.
Caption: Standard synthetic route via mesylate activation and nucleophilic azide displacement.
Key Mechanistic Insight: The displacement of the mesylate (OMs) by the azide anion (N₃⁻) proceeds via an Sₙ2 mechanism . While the 4-position of the piperidine ring is achiral (plane of symmetry), this inversion mechanism is critical to remember if substituted piperidine analogs (chiral) are used, as stereochemistry will be inverted.
Applications in Drug Discovery
4-Azidopiperidine HCl is a "privileged scaffold" in linkerology.
Click Chemistry (CuAAC)
The azide group is the quintessential partner for the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
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Reaction: Reacts with terminal alkynes to form 1,4-disubstituted 1,2,3-triazoles.
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Utility: The piperidine nitrogen can be pre-functionalized (e.g., via reductive amination or amide coupling) to attach a drug pharmacophore. The azide then serves as a "bioorthogonal handle" to click onto a ubiquitin ligase ligand (for PROTACs) or a fluorescent tag.
Library Synthesis
The secondary amine allows for rapid diversification via:
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Amide Coupling: Reaction with carboxylic acids.
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Reductive Amination: Reaction with aldehydes.
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SₙAr: Displacement of aryl halides (e.g., 4-fluoronitrobenzene).
Experimental Protocol: CuAAC Click Reaction
Context: Conjugating 4-Azidopiperidine HCl to a terminal alkyne-functionalized scaffold.
Reagents:
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Alkyne substrate (1.0 equiv)
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4-Azidopiperidine HCl (1.2 equiv)
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CuSO₄ · 5H₂O (0.1 equiv)
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Sodium Ascorbate (0.5 equiv)
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Solvent: t-BuOH : Water (1:1) or DMSO : Water
Procedure:
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Dissolution: Dissolve the alkyne substrate in the organic co-solvent (t-BuOH or DMSO).
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Amine Neutralization (Critical): Since the azide source is an HCl salt, add 1.2 equivalents of a base (e.g., DIPEA or Et₃N) to neutralize the piperidine ammonium. Note: The click reaction works best at pH 7-8; acidic conditions from the HCl salt can inhibit the copper catalyst.
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Addition: Add the neutralized 4-azidopiperidine solution to the alkyne.
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Catalyst Prep: Prepare a fresh solution of Sodium Ascorbate in water. Add CuSO₄ solution to the reaction mixture, followed immediately by the ascorbate solution. The mixture should turn bright yellow/orange (active Cu(I) species).
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Incubation: Stir at room temperature for 2–16 hours. Monitor by LC-MS (Look for Mass = Mass_Alkyne + 126.1).
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Workup: Dilute with water, extract with EtOAc (if product is organic soluble) or purify directly via preparative HPLC. Use a scavenger resin (e.g., QuadraPure™ TU) to remove residual copper.
References
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Fluorochem Ltd. (2024).[4] Safety Data Sheet: 4-Azidopiperidine Hydrochloride. Retrieved from
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Hit2Lead (ChemBridge). (2024). Compound Details: 4-Azidopiperidine hydrochloride (CAS 852030-95-6).[1] Retrieved from
- Bräse, S., et al. (2005). "Organic Azides: An Exploding Diversity of a Unique Class of Compounds." Angewandte Chemie International Edition, 44(33), 5188-5240. (Seminal review on Azide safety and "Rule of Six").
- Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). "Click Chemistry: Diverse Chemical Function from a Few Good Reactions.
- Smith, P. A. S. (1984). "Open-Chain Nitrogen Compounds." Benjamin/Cummings. (Foundational text on high-nitrogen compound stability).
